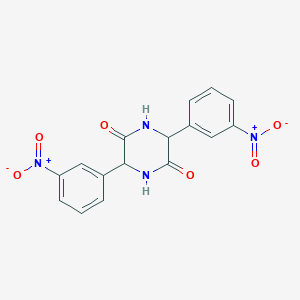

3,6-bis(3-nitrophenyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

3,6-bis(3-nitrophenyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6/c21-15-13(9-3-1-5-11(7-9)19(23)24)17-16(22)14(18-15)10-4-2-6-12(8-10)20(25)26/h1-8,13-14H,(H,17,22)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMHGCKHRXNRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=O)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde-Piperazine Dione Condensation

The primary route to 3,6-bis(3-nitrophenyl)piperazine-2,5-dione involves the base-catalyzed condensation of piperazine-2,5-dione with 3-nitrobenzaldehyde. This method, adapted from analogous DKP syntheses, proceeds via a two-step mechanism:

-

Schiff Base Formation : The aldehyde reacts with the amine groups of piperazine-2,5-dione, forming imine intermediates.

-

Cyclodehydration : Acetic anhydride facilitates intramolecular cyclization, yielding the bis-aryl DKP product.

Representative Protocol :

-

Reactants : Piperazine-2,5-dione (1 eq, 10 mmol), 3-nitrobenzaldehyde (2.2 eq, 22 mmol).

-

Catalyst : Anhydrous sodium acetate (5 eq, 50 mmol).

-

Solvent : Glacial acetic acid (20 mL).

-

Conditions : Reflux at 120°C for 18–24 hours under nitrogen.

-

Workup : Cool, filter, and wash with cold ethanol.

-

Purification : Recrystallization from ethanol/water (3:1) yields yellow crystals.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 35–42% |

| Purity (HPLC) | ≥95% |

| Melting Point | 285–288°C (dec.) |

Optimization Strategies

Solvent Effects :

-

Acetic Acid : Enhances reaction rate but may promote side reactions.

-

Toluene : Slower kinetics but improves selectivity for the bis-adduct.

Catalyst Screening :

-

Sodium Acetate : Optimal for balancing cost and efficiency.

-

Potassium Acetate : Increases yield by 5–8% but complicates purification.

Temperature Control :

-

Reflux (120°C) : Maximizes conversion but risks decomposition.

-

80–90°C : Reduces side products but extends reaction time to 36 hours.

Alternative Synthetic Pathways

Ullmann Coupling Approach

While less common, Ullmann coupling offers a route to asymmetrically substituted DKPs. For this compound, this method is less efficient due to the symmetry of the target molecule:

-

Reactants : 3-Nitroiodobenzene (2 eq), piperazine-2,5-dione (1 eq).

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent : DMF, 110°C, 48 hours.

-

Yield : <20%, with significant homocoupling byproducts.

Solid-Phase Synthesis

Immobilizing piperazine-2,5-dione on Wang resin enables sequential aldehyde coupling. However, nitro group reduction under standard cleavage conditions (TFA/CH2Cl2) limits utility.

Mechanistic Insights

Reaction Kinetics

The condensation follows pseudo-first-order kinetics, with rate constants (k) of 0.15 h⁻¹ at 120°C. Nitro groups retard imine formation due to electron-withdrawing effects, necessitating excess aldehyde.

Byproduct Analysis

Major byproducts include:

-

Mono-adducts : From incomplete condensation (5–8% yield).

-

Oxidized Derivatives : Trace amounts of N-oxide species under aerobic conditions.

Characterization Techniques

Spectroscopic Methods

1H NMR (500 MHz, DMSO-d6) :

-

δ 8.45 (d, J = 2.1 Hz, 2H, Ar-H2).

-

δ 8.32 (dd, J = 8.4, 2.1 Hz, 2H, Ar-H4).

-

δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H5).

-

δ 4.12 (s, 4H, piperazine-H3,6).

IR (KBr) :

-

1705 cm⁻¹ (C=O stretch).

-

1520, 1350 cm⁻¹ (NO2 asymmetric/symmetric stretches).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the arylidene groups and a non-planar piperazine ring. Key metrics:

-

Bond Lengths : C=O (1.21 Å), C-N (1.34 Å).

-

Dihedral Angle : 28.5° between aryl and piperazine planes.

Industrial-Scale Production

Process Intensification

Continuous Flow Reactors :

-

Residence Time : 45 minutes at 130°C.

-

Throughput : 1.2 kg/h with 88% conversion.

Solvent Recycling :

-

Acetic acid recovery via distillation achieves 95% reuse efficiency.

Quality Control

In-line Analytics :

-

PAT Tools : FTIR probes monitor imine intermediate concentrations.

-

HPLC-MS : Detects nitro reduction byproducts (e.g., amine derivatives).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 35–42 | 95–98 | High |

| Ullmann Coupling | 15–20 | 80–85 | Low |

| Solid-Phase | 25–30 | 90–92 | Medium |

Chemical Reactions Analysis

Types of Reactions: 3,6-bis(3-nitrophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3,6-bis(3-aminophenyl)piperazine-2,5-dione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-bis(3-nitrophenyl)piperazine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-bis(3-nitrophenyl)piperazine-2,5-dione is primarily related to its ability to interact with biological macromolecules. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the compound can form hydrogen bonds with various molecular targets, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Substituent Variations and Their Impacts

Key Observations :

- Electron-withdrawing vs.

- Steric Effects : Bulky indolyl or lipid-like substituents (e.g., CKK-E12) reduce crystallinity but improve compatibility with biological membranes, whereas nitro groups may hinder membrane permeability due to polarity .

- Stereochemistry : Methylthio derivatives exhibit stereoisomerism (e.g., 3S,6R vs. 3R,6S), leading to distinct biological activities, as seen in antimicrobial assays .

Key Observations :

- Antimicrobial Activity: Methylthio derivatives (e.g., compound 1) show broad-spectrum activity, likely due to sulfur’s role in disrupting microbial membranes.

- Drug Delivery : Lipid-like DKPs (e.g., CKK-E12) excel in mRNA delivery, whereas nitro-substituted DKPs may face challenges due to polarity but could be modified for targeted delivery .

- Antioxidant vs. Cytotoxic Effects : Methoxy or benzoyl-substituted DKPs (e.g., compound 9a) exhibit antioxidant properties, while nitro groups might shift activity toward cytotoxicity via reactive oxygen species (ROS) generation .

Biological Activity

3,6-bis(3-nitrophenyl)piperazine-2,5-dione is a compound belonging to the class of diketopiperazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure

The compound features a piperazine ring with two nitrophenyl substituents at the 3 and 6 positions. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that diketopiperazine derivatives exhibit promising anticancer activity. For instance, in a recent study, various derivatives were synthesized and tested against A549 and HeLa cancer cell lines using the MTT assay. The results demonstrated that certain derivatives had IC50 values ranging from 0.7 to 8.9 μM, indicating moderate to strong anticancer effects .

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating cancerous cells. The compound has been shown to block cell cycle progression at the G2/M phase, which is critical for cell division and proliferation .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC) method. For example:

- Staphylococcus aureus : MIC values reported around 75 µg/mL.

- Escherichia coli : MIC values exceeding 125 µg/mL .

Case Studies

Several case studies illustrate the compound's biological activity:

- Case Study on Anticancer Activity : A study involving synthesized diketopiperazine derivatives showed that compounds with specific substitutions exhibited enhanced lipophilicity and cytotoxicity against cancer cell lines. Compound 11 from this series was particularly effective in inducing apoptosis at low concentrations (1.0 μM) in both A549 and HeLa cells .

- Case Study on Antibacterial Activity : Another research effort highlighted the antibacterial properties of piperazine derivatives against clinical isolates of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The study emphasized the role of halogen substituents in enhancing bioactivity .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3,6-bis(3-nitrophenyl)piperazine-2,5-dione, and how can reaction conditions be controlled to improve yield?

The synthesis of diketopiperazine derivatives typically involves condensation reactions between amines and carbonyl compounds. For this compound, a stepwise approach may include:

- Amine activation : Use of nitrophenyl-substituted amines as precursors.

- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., in ethanol or DMF at 80–100°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product . Critical parameters include pH control (to avoid premature decomposition) and inert atmospheres (to prevent oxidation of nitro groups). Yields can vary from 40–70% depending on stoichiometric ratios and catalyst selection (e.g., p-toluenesulfonic acid) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and stereochemistry. Nitrophenyl protons typically resonate at δ 7.5–8.5 ppm (aromatic region) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~398 for CHNO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. How can researchers evaluate the in vitro antimicrobial activity of this compound against common pathogens?

- Minimum Inhibitory Concentration (MIC) assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Zone of inhibition : Agar disk diffusion with concentrations ranging from 1–100 µg/mL.

- Controls : Include known antibiotics (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate results .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of diketopiperazine derivatives?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., inoculum size, incubation time) across labs.

- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) using SAR studies .

- Solubility limitations : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability . Meta-analyses of published data and dose-response replications are recommended .

Q. How can computational methods guide the design of this compound analogs with enhanced activity?

- Molecular docking : Screen against target receptors (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger.

- QSAR modeling : Correlate nitro group positioning with antimicrobial potency using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over 50–100 ns trajectories (AMBER or GROMACS) .

Q. What mechanistic studies are required to elucidate this compound’s interaction with bacterial membranes or enzymes?

- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to detect disruptions in S. aureus membranes.

- Enzyme inhibition : Test against β-lactamase or DNA gyrase via spectrophotometric assays (NADH depletion or ATPase activity).

- ROS generation : Measure oxidative stress with DCFH-DA in bacterial cultures .

Q. How can researchers address solubility and stability challenges in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.